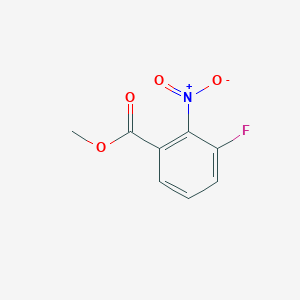

Methyl 3-Fluoro-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZBCWSCZBLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598773 | |

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-57-7 | |

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-Fluoro-2-nitrobenzoate CAS number and properties

CAS Number: 1214353-57-7

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₆FNO₄.[2][3] It is characterized as a solid and is noted for its role as a versatile building block in the synthesis of more complex molecules.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214353-57-7 | [1][2][5] |

| Molecular Formula | C₈H₆FNO₄ | [2][3] |

| Molecular Weight | 199.14 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [5] |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

Synthesis

The synthesis of this compound typically involves two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of method often depends on the availability of starting materials and the desired scale of production.[1]

Experimental Protocol (Adapted from a similar compound, Methyl 2-fluoro-3-nitrobenzoate)

Due to the lack of a specific, detailed experimental protocol for this compound in the available literature, the following is an adapted procedure based on the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate. This adapted protocol should serve as a guideline and may require optimization.

Objective: To synthesize this compound via the esterification of 3-fluoro-2-nitrobenzoic acid.

Materials:

-

3-fluoro-2-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 50°C) and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable technique like TLC.[6]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.[6]

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with water and brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.[6]

-

The crude product may be used as is for subsequent steps or purified further if necessary.[6]

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound is a valuable intermediate in pharmaceutical research and development.[1] Its chemical structure, featuring both a nitro group and a fluorine atom, makes it a versatile starting material for synthesizing a wide range of complex and potentially bioactive molecules.[1]

The nitro group can be readily reduced to an amine, which then serves as a handle for various chemical transformations such as acylation, alkylation, or condensation to form amides, amines, or heterocyclic structures.[1] The presence of a fluorine atom is often beneficial for the pharmacokinetic properties of drug candidates, potentially improving membrane permeability and metabolic stability.[1]

Caption: Logical workflow illustrating the use of this compound in drug discovery.

While specific signaling pathways directly involving this compound are not documented, its derivatives are synthesized to target a wide array of biological pathways implicated in various diseases. The core structure provided by this intermediate allows for the systematic exploration of structure-activity relationships in the quest for novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. 1214353-57-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. TR-M305693 - methyl-3-fluoro-2-nitrobenzoate | 1214353-57-7 [cymitquimica.com]

- 5. 1214353-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability, while the nitro group serves as a valuable functional handle for further chemical transformations, most notably its reduction to an amine.[1] This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for its isomers, specific experimental values for this compound are not widely reported. Therefore, some of the data presented are predicted values.

Core Properties

| Property | Value | Source |

| CAS Number | 1214353-57-7 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [2][3] |

| Molecular Weight | 199.14 g/mol | [3] |

| Physical State | White to Yellow Solid or liquid | [2] |

Predicted and Experimental Properties

| Property | Value | Notes |

| Melting Point | 77-80 °C | Experimental value for the isomer Methyl 2-fluoro-3-nitrobenzoate.[4] |

| Boiling Point | 289.6±25.0 °C | Predicted value.[3] |

| Density | 1.388±0.06 g/cm³ | Predicted value.[3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | Based on data for the isomer Methyl 2-fluoro-3-nitrobenzoate.[4] |

Synthesis and Reactivity

This compound is typically synthesized through two primary routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of synthesis pathway often depends on the availability of starting materials and the desired scale of production.[1]

Experimental Protocols

1. Esterification of 3-Fluoro-2-nitrobenzoic Acid

This method involves the reaction of 3-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

-

Procedure: A solution of 2-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes) is treated with concentrated sulfuric acid (1 equivalent). The reaction mixture is stirred at 50 °C for 16 hours. After completion, the solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. Filtration and concentration of the organic solution yield the crude product, which can be used in the next step without further purification.[2]

2. Nitration of Methyl 3-Fluorobenzoate

This alternative route involves the direct nitration of methyl 3-fluorobenzoate under carefully controlled conditions.[1]

-

General Procedure for Nitration: To a cooled (0-10 °C) solution of the starting benzoate in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 15 °C. After the addition is complete, the reaction is stirred for a designated period. The reaction mixture is then carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration and washed with water to afford the desired nitrobenzoate.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to its functional groups that allow for diverse chemical modifications.[1] The nitro group can be readily reduced to an amine, which can then be subjected to various reactions like acylation, alkylation, or condensation to introduce new functionalities and build more complex molecular architectures.[1] The fluorine atom is a key feature, as its incorporation into drug candidates can significantly improve their metabolic stability, binding affinity, and membrane permeability.[1]

Visualizing Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound via the esterification route is depicted below.

Caption: Esterification Synthesis Workflow

Role in a Generic Drug Discovery Pipeline

The following diagram illustrates the logical flow of how a versatile intermediate like this compound is utilized in a typical drug discovery process.

Caption: Drug Discovery Logical Flow

Spectral Data

References

Methyl 3-Fluoro-2-nitrobenzoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, structure, and synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. Its distinct molecular architecture makes it a valuable component in the synthesis of complex bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C8H6FNO4. The strategic placement of a fluorine atom and a nitro group on the benzene ring, along with a methyl ester functional group, imparts unique reactivity and makes it a versatile building block in medicinal chemistry. The fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.

| Property | Value | Reference |

| Molecular Weight | 199.14 g/mol | [1] |

| Molecular Formula | C8H6FNO4 | [1] |

| CAS Number | 1214353-57-7 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-2-nitrobenzoic acid methyl ester |

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with three functional groups. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it amenable to various chemical transformations.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the esterification of 3-fluoro-2-nitrobenzoic acid.[1] A typical laboratory-scale protocol is detailed below.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

3-fluoro-2-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-fluoro-2-nitrobenzoic acid in methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is diluted with ethyl acetate and washed sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Logical Relationship Diagram

The following diagram illustrates the key attributes and relationships of this compound.

Caption: Key attributes of this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-Fluoro-2-nitrobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. The document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction to IR Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1][2] For a multifunctional compound like this compound, the IR spectrum is a composite of absorptions from the nitro group (NO₂), the methyl ester group (C(=O)OCH₃), the carbon-fluorine bond (C-F), and the substituted benzene ring.

The unique arrangement of these groups—a nitro and a fluoro group ortho to each other, and the ester group meta to the fluorine—creates a distinct electronic and steric environment that influences the precise position of these vibrational bands. Analyzing this spectral fingerprint is crucial for confirming the identity and purity of the compound during synthesis and further applications.

Predicted Key IR Absorption Peaks

While an experimental spectrum for this specific isomer is not publicly available, a highly accurate prediction of its key absorption bands can be made based on extensive data from structurally similar compounds, such as aromatic nitro compounds, methyl benzoates, and fluorinated aromatics. The primary vibrational modes and their expected regions are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | Ester | 1745 - 1735 | Strong |

| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1290 | Strong |

| C-O Stretch | Ester | 1320 - 1000 | Strong |

| C-F Stretch | Fluoro Aromatic | 1300 - 1100 (approx.) | Strong |

| C-N Stretch | Nitro Group | 890 - 835 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

Table 1: Summary of predicted quantitative data for the key IR peaks of this compound, based on characteristic frequencies of its functional groups.[1][2][3][4]

Detailed Analysis of Key Spectral Regions

Nitro Group (NO₂) Vibrations: The nitro group provides the most characteristic and intense bands in the spectrum.[1][5]

-

Asymmetric Stretch (ν_as): A very strong absorption is expected between 1550-1475 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][3]

-

Symmetric Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[1][3] The presence of two strong bands in these regions is a definitive indicator of a nitro group.[5]

-

Other Vibrations: A C-N stretching vibration can be found in the 890-835 cm⁻¹ range, though it may overlap with other bands.[1] A deformation vibration is also typically observed around 850 cm⁻¹.[5][6]

Ester Group (COOCH₃) Vibrations:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is anticipated in the 1745-1735 cm⁻¹ region, which is characteristic of saturated aliphatic esters.[4] This is often one of the most intense peaks in the spectrum.[2]

-

C-O Stretch: The ester group also exhibits a strong C-O stretching band between 1320-1000 cm⁻¹.[4]

Aromatic Ring and Substituent Vibrations:

-

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, confirming the presence of hydrogens on an aromatic ring.[1][4]

-

Aromatic C=C Stretch: Two medium-intensity bands for the in-ring C=C skeletal vibrations are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2]

-

C-F Stretch: The carbon-fluorine bond will produce a strong absorption, typically in the fingerprint region. Its exact position can be influenced by the molecular environment but is generally found in the broad 1300-1100 cm⁻¹ range.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position is highly dependent on the ring's substitution pattern.[1]

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Methyl 3-Fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for Methyl 3-Fluoro-2-nitrobenzoate (CAS 1214353-57-7), a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Overview

This compound is a versatile building block in the synthesis of complex bioactive molecules.[1] Its chemical structure, incorporating a fluorine atom, a nitro group, and a methyl ester on a benzene ring, makes it a valuable precursor for various pharmaceutical candidates. The fluorine can enhance pharmacokinetic properties, while the nitro group can be reduced to an amine for further chemical modifications.[1]

Chemical Structure:

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their relative abundances for this compound under electron ionization (EI) conditions. The molecular weight of the compound is 199.14 g/mol .

| m/z (Predicted) | Relative Abundance (%) | Ion Identity (Proposed) |

| 199 | 65 | [M]⁺ (Molecular Ion) |

| 168 | 100 | [M - OCH₃]⁺ |

| 153 | 40 | [M - NO₂]⁺ |

| 140 | 35 | [M - COOCH₃]⁺ |

| 125 | 50 | [C₆H₃FNO]⁺ |

| 95 | 30 | [C₆H₃F]⁺ |

| 75 | 25 | [C₅H₂F]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol for the analysis of this compound. This method is adapted from established procedures for the analysis of aromatic nitro compounds.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For samples from a reaction mixture, dissolve a known quantity in the chosen solvent and filter through a 0.22 µm syringe filter before injection.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-300

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted fragmentation of this compound.

References

The Nitro Group in Aromatic Systems: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The nitro group (–NO₂) is a compact, powerful functional group whose presence on an aromatic ring dramatically reshapes the molecule's electronic landscape and chemical reactivity. Its profound electron-withdrawing nature is pivotal in organic synthesis, the design of energetic materials, and the development of pharmaceuticals. This technical guide provides an in-depth exploration of the nitro group's influence on aromatic compounds, detailing its effects on substitution reactions, outlining key experimental protocols, and visualizing its mechanistic pathways.

Electronic Effects of the Aromatic Nitro Group

The reactivity of a nitroaromatic compound is a direct consequence of the nitro group's potent and dual-mode electron-withdrawing capabilities.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, with the positive end on the nitrogen atom directly attached to the ring. This causes a powerful inductive pull of electron density away from the aromatic system through the sigma (σ) bond.[1][2]

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms.[3] This resonance effect is particularly strong, creating significant partial positive charges (δ+) at the ortho and para positions of the ring, while the meta position is less affected.[4][5]

These combined effects render the aromatic ring electron-deficient, a property quantified by Hammett substituent constants, which measure the electron-donating or -withdrawing influence of substituents on a benzene ring. The large positive values for the nitro group confirm its strong deactivating character.[6][7]

Table 1: Hammett Substituent Constants (σ) for the Nitro Group

| Constant | Value | Description |

| σm | +0.71 | Measures the electronic effect at the meta position (primarily inductive).[6] |

| σp | +0.78 | Measures the electronic effect at the para position (combination of inductive and resonance).[6][7] |

| σ- | +1.25 | Used for para-substituents when a strong resonance interaction with a developing negative charge occurs (e.g., in phenoxide ionization).[8] |

| σ+ | +0.79 | Used for para-substituents when a strong resonance interaction with a developing positive charge occurs (e.g., in electrophilic substitution).[8] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of nitro-substituted aromatic rings has two major consequences for electrophilic aromatic substitution (EAS), the characteristic reaction of benzene.

-

Deactivation: By withdrawing electron density, the nitro group makes the aromatic ring a much weaker nucleophile.[1][3] This significantly reduces the rate of reaction with electrophiles. As shown in Table 2, the rate of nitration for nitrobenzene is approximately a million times slower than for benzene itself.[1]

-

Meta-Direction: The resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, making them electrostatically repulsive to an incoming electrophile (E⁺).[4] The meta position, being the least electron-deficient, is the preferred site of attack.[1][4] Therefore, the nitro group is a strong deactivating, meta-directing group.[9]

Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).

Table 2: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)

| Substituent (–R) | R | Relative Rate (kR/kH) | Directing Effect |

| Hydroxyl | –OH | 1,000 | Ortho, Para |

| Methoxy | –OCH₃ | 400 | Ortho, Para |

| Methyl | –CH₃ | 25 | Ortho, Para |

| Hydrogen | –H | 1 | N/A |

| Chloro | –Cl | 0.033 | Ortho, Para |

| Carboethoxy | –CO₂Et | 0.003 | Meta |

| Nitro | –NO₂ | 6 x 10-8 | Meta |

| Trimethylammonium | –N(CH₃)₃⁺ | 1.2 x 10-8 | Meta |

| Data compiled from various sources, representing typical relative reactivities.[1][10] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In a complete reversal of its role in EAS, the nitro group is a powerful activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group (like a halide).[9][11]

-

Activation: The nitro group's electron-withdrawing ability makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile (Nu⁻).

-

Stabilization of Intermediate: The rate-determining step in the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[9][12] An ortho or para nitro group is perfectly positioned to delocalize the negative charge of this intermediate through resonance, drastically lowering the activation energy of the reaction.[9] The activating influence of two nitro groups can increase the reaction rate by a factor of 10⁸ or more.[12] A meta nitro group cannot delocalize the charge via resonance and thus offers little activation.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Synthetic Transformations: Reduction to Anilines

One of the most synthetically valuable reactions of nitroaromatics is their reduction to primary amines (anilines). This transformation is a cornerstone of industrial chemistry, particularly in the synthesis of dyes, polymers, and pharmaceuticals, as the amino group is a versatile synthetic handle.[7]

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7][13] A wide variety of reagents can effect this transformation, with the choice depending on factors like cost, scale, and the presence of other functional groups. Common methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni). This method is very clean and efficient.

-

Metal-Acid Reductions: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid). The Bechamp reduction, using iron filings and hydrochloric acid, is a classic and industrially significant method.[14]

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. youtube.com [youtube.com]

- 3. ijrti.org [ijrti.org]

- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. stmarys-ca.edu [stmarys-ca.edu]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride, with observations on limiting rates of nitration and on M.O.-theoretical treatments of nitration rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Strategic Placement of Fluorine: A Technical Guide to the Role of the Fluoro Substituent in Methyl 3-Fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a pivotal strategy for fine-tuning physicochemical and biological properties. Methyl 3-fluoro-2-nitrobenzoate (CAS No. 1214353-57-7) is a valuable synthetic intermediate that exemplifies the profound influence of fluorination.[1][2][3] This technical guide provides an in-depth analysis of the role of the fluorine substituent in this molecule, focusing on its electronic and steric effects, its impact on reactivity, and its utility in the synthesis of complex molecular architectures. Understanding the nuanced effects of the ortho-fluoro group is critical for its effective application in drug discovery and development, where it can enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[4]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, data for its isomers and the non-fluorinated analog provide a valuable comparative baseline. The introduction of a fluorine atom is expected to influence properties such as melting point, boiling point, and polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 2-fluoro-3-nitrobenzoate | Methyl 3-nitrobenzoate |

| CAS Number | 1214353-57-7 | 946126-94-9 | 618-95-1 |

| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄ | C₈H₇NO₄ |

| Molecular Weight | 199.14 g/mol | 199.14 g/mol [5][6] | 181.15 g/mol [7] |

| Appearance | White to Yellow Solid or liquid[1] | Pale-yellow to Yellow-brown Solid | Beige Crystalline Powder[7] |

| Melting Point | N/A | N/A | 78-80 °C[7] |

| Boiling Point | N/A | 310.8°C at 760 mmHg | 279 °C[7] |

| Density | N/A | 1.388 g/cm³ | ~1.4283 g/cm³[7] |

The Role of the Fluorine Substituent

The fluorine atom at the 3-position, ortho to the nitro group, exerts a combination of electronic and steric effects that are crucial to the molecule's reactivity.

Electronic Effects

The fluorine atom influences the electron density of the aromatic ring through two opposing mechanisms:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most pronounced at the adjacent carbon atoms.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating resonance effect.

In halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution. However, the mesomeric effect still plays a role in directing incoming electrophiles.

Steric Effects and the "Ortho Effect"

The placement of the fluorine atom ortho to the nitro group introduces significant steric interactions. This "ortho effect" can force the nitro group to twist out of the plane of the benzene ring, which can alter its resonance interaction with the ring and influence the reactivity of the molecule. This steric hindrance can also affect the accessibility of adjacent positions to incoming reagents.

Impact on Reactivity

The interplay of the fluorine and nitro groups governs the reactivity of this compound in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing properties of both the nitro group and the fluorine atom significantly activate the aromatic ring for nucleophilic aromatic substitution. The fluorine atom itself can act as a leaving group in SNAr reactions, being displaced by a suitable nucleophile. The ortho-nitro group is particularly effective at stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The electron-withdrawing fluorine substituent can influence the rate of this reduction.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated towards EAS due to the electron-withdrawing nature of the substituents, any substitution that does occur will be directed by the combined influence of the existing groups. The fluorine atom is an ortho, para-director, while the nitro and methyl ester groups are meta-directors.[8] This leads to complex regiochemical outcomes if an EAS reaction is performed on this substrate.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following methodologies for analogous compounds can be adapted.

Synthesis of this compound via Esterification

This protocol is adapted from the synthesis of related fluoronitrobenzoates.

-

Materials: 3-Fluoro-2-nitrobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, and anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-fluoro-2-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

-

Nucleophilic Aromatic Substitution (SNAr)

This generalized protocol illustrates the displacement of the fluorine atom.

-

Materials: this compound, a nucleophile (e.g., an amine or alkoxide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the nucleophile and the base to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and stir for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Reduction of the Nitro Group

This procedure is based on the reduction of similar nitroaromatic compounds.

-

Materials: this compound, a reducing agent (e.g., iron powder and acetic acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using Fe/AcOH):

-

Suspend this compound and iron powder in a mixture of ethanol and acetic acid.

-

Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction and filter off the iron salts.

-

Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting amine.

-

Conclusion

The fluorine substituent in this compound is a powerful modulator of the molecule's properties and reactivity. Its strong inductive electron-withdrawing effect, combined with steric influences due to its ortho position relative to the nitro group, activates the aromatic ring for nucleophilic substitution and influences the outcomes of other key transformations. This makes this compound a highly valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this and other fluorinated intermediates in research and development.

References

- 1. This compound | 1214353-57-7 [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 1214353-57-7|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 3-Fluoro-2-nitrobenzoate

This guide provides comprehensive safety, handling, and storage information for Methyl 3-Fluoro-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, proper handling procedures, storage requirements, and emergency protocols associated with this compound.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]

The following table summarizes the GHS hazard statements for closely related isomers, which should be considered applicable to this compound.

| Hazard Category | GHS Hazard Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |

| Skin Irritation | H315 | Causes skin irritation[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation[1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H6FNO4 | [3][4] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 77 - 80 °C | [5] |

| Boiling Point | 310.8 °C at 760 mmHg | [4] |

| Flash Point | 141.8 °C | [4] |

| Density | 1.388 g/cm³ | [4] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly). Insoluble in water. | [4][6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3]

-

Hand Protection : Wear chemical-impermeable gloves. Gloves must be inspected prior to use, and contaminated gloves should be disposed of properly.[3][7]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[8]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][8]

3.2. General Hygiene and Handling Practices

-

Handle in a well-ventilated place.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Caption: Workflow for Safe Chemical Handling.

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

-

Keep containers securely sealed when not in use.

-

Store away from incompatible materials such as oxidizing agents and strong bases.[3][6]

-

Protect containers against physical damage and check regularly for leaks.

First Aid and Emergency Procedures

5.1. First Aid Measures

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] Never give anything by mouth to an unconscious person.[3]

-

If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3]

-

If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][8]

-

If in Eyes : Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2][3]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]

-

Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][9]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Spill and Leakage Management

-

Personal Precautions : Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[3]

-

Environmental Precautions : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

-

Containment and Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Caption: Emergency Spill Response Procedure.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3] Do not dispose of with household waste or allow it to reach the sewage system.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when working with this compound:

8.1. Weighing and Dispensing Solid Compound

-

Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Personal Protective Equipment : Don all required PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Weighing :

-

Use an analytical balance inside a ventilated enclosure or chemical fume hood to minimize dust inhalation.

-

Use a clean, tared weigh boat or paper.

-

Carefully transfer the desired amount of the solid using a clean spatula. Avoid generating dust.

-

Close the primary container immediately after dispensing.

-

-

Transfer :

-

Carefully add the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.

-

If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.

-

-

Cleanup :

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weigh boat/paper in the designated solid chemical waste container.

-

Wipe down the balance and surrounding area with a damp cloth if necessary, ensuring the cloth is disposed of as chemical waste.

-

8.2. Setting up a Reaction

-

Glassware : Ensure all glassware is clean, dry, and free of cracks or defects.

-

Assembly : Assemble the reaction apparatus within a chemical fume hood.

-

Addition of Reagents : Add reagents in the order specified by the experimental procedure. If the reaction is exothermic, consider cooling the reaction vessel.

-

Monitoring : Monitor the reaction for any unexpected changes in temperature, pressure, or color.

-

Work-up : Once the reaction is complete, follow the established quenching, extraction, and purification procedures, continuing to use the fume hood and appropriate PPE.

By adhering to these guidelines, researchers and scientists can safely handle this compound and minimize the risks associated with its use.

References

- 1. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. methyl 2-fluoro-3-nitrobenzoate CAS#: 946126-94-9 [m.chemicalbook.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

Stability and decomposition of Methyl 3-Fluoro-2-nitrobenzoate under various conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific compound, this document extrapolates information from the known behavior of structurally similar fluoro-nitroaromatic compounds and esters. It outlines the principles of stability testing as mandated by ICH guidelines and provides detailed, generalized experimental protocols for assessing stability under various stress conditions, including hydrolysis, thermolysis, and photolysis. The guide also presents potential degradation pathways and discusses the analytical methodologies required for such studies. All quantitative data are presented in a comparative tabular format for clarity, and key experimental workflows and degradation pathways are illustrated using diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the development of pharmaceuticals and other fine chemicals incorporating this versatile building block.

Introduction

This compound (MFNB) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an ester, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile precursor for a wide range of complex molecules. The fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the nitro group is a key functional handle for further transformations, most commonly reduction to an amine.

Understanding the stability of MFNB is critical throughout the drug development process.[1][2] Stability data informs decisions on reaction conditions, purification methods, formulation, packaging, and storage, ensuring the quality, safety, and efficacy of the final drug product.[1][2] Forced degradation studies are an essential component of this process, providing insights into potential degradation products and pathways under stressed conditions.[3][4][5]

This guide will explore the expected stability of MFNB under hydrolytic, thermal, and photolytic stress, based on the known chemistry of related nitroaromatic compounds and benzoate esters.

Regulatory Framework for Stability Testing

Stability testing of drug substances and intermediates is governed by international guidelines to ensure a harmonized approach. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines, with ICH Q1A(R2) being the core document for stability testing of new drug substances and products.[6][7][8][9]

These guidelines outline the requirements for:

-

Stress Testing: To identify likely degradation products and the intrinsic stability of the molecule.[4][9]

-

Formal Stability Studies: Long-term and accelerated studies to determine the re-test period or shelf life.[6][7]

-

Photostability Testing: To assess the impact of light on the substance.[7][9][10]

The general workflow for assessing the stability of a pharmaceutical intermediate like MFNB is depicted below.

Caption: General workflow for stability assessment of this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters. The reaction can be catalyzed by acid or base, or occur neutrally, though at a much slower rate.[11][12][13]

Predicted Hydrolytic Decomposition Pathways

Under both acidic and basic conditions, the primary hydrolytic degradation of MFNB is expected to be the cleavage of the methyl ester to form 3-Fluoro-2-nitrobenzoic acid and methanol.[14][15][16] The reaction is generally irreversible under basic conditions (saponification), while it is reversible under acidic conditions.[11][12]

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Protocol for Hydrolytic Stability

This protocol is based on general guidelines for forced degradation studies.[17]

-

Preparation of Solutions: Prepare solutions of MFNB (e.g., 1 mg/mL) in various media:

-

0.1 M Hydrochloric Acid (Acidic Condition)

-

0.1 M Sodium Hydroxide (Basic Condition)

-

Purified Water (Neutral Condition)

-

-

Incubation:

-

For acidic and neutral conditions, reflux the solutions at 80°C for a specified period (e.g., 12 hours).

-

For the basic condition, maintain the solution at room temperature and monitor at shorter intervals due to the typically faster reaction rate.

-

-

Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 12 hours).

-

Quenching:

-

Neutralize the acidic and basic samples to stop the degradation. For the acidic sample, add an equivalent amount of base, and for the basic sample, add an equivalent amount of acid.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining MFNB and any degradation products.

Predicted Quantitative Data (Illustrative)

The following table illustrates the kind of data that would be generated from such a study. The values are hypothetical and based on the expected relative stability of esters under these conditions.

| Condition | Temperature (°C) | Time (hours) | MFNB Remaining (%) (Hypothetical) | Primary Degradant Formed |

| 0.1 M HCl | 80 | 12 | 85 | 3-Fluoro-2-nitrobenzoic acid |

| Water | 80 | 12 | >98 | Negligible |

| 0.1 M NaOH | 25 | 4 | 40 | 3-Fluoro-2-nitrobenzoic acid |

Thermal Stability

Thermal decomposition of aromatic nitro compounds can be complex, often involving the cleavage of the C-NO2 bond or intramolecular rearrangements.[18]

Predicted Thermal Decomposition Pathways

At elevated temperatures, nitroaromatic compounds can undergo decomposition through several pathways.[18][19] The primary routes for MFNB are predicted to be:

-

C-NO2 Bond Homolysis: This would generate a phenyl radical and nitrogen dioxide.[19]

-

Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester, followed by cleavage of the O-NO bond.[18]

The presence of the ortho-fluoro and meta-ester groups will influence the activation energies of these pathways.

Caption: Potential high-temperature decomposition pathways for MFNB.

Experimental Protocol for Thermal Stability

Thermal stability is typically assessed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[20][21][22]

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (2-5 mg) of MFNB into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to determine melting point and onset of decomposition (exotherm).

-

-

Thermogravimetric Analysis (TGA):

-

Place a slightly larger sample (5-10 mg) of MFNB in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the mass loss as a function of temperature to identify decomposition temperature ranges.

-

Predicted Quantitative Data (Illustrative)

This table presents hypothetical data for MFNB based on typical values for similar aromatic nitro compounds.

| Technique | Parameter | Predicted Value (Hypothetical) | Observation |

| DSC | Melting Point | 80-85 °C | Sharp endotherm |

| DSC | Decomposition Onset | > 220 °C | Sharp exotherm |

| TGA | Onset of Mass Loss | > 220 °C | Significant mass loss |

Photostability

Photodegradation involves the absorption of light, leading to electronically excited states that can undergo chemical reactions. Nitroaromatic compounds are known to be susceptible to photodegradation.[23][24]

Predicted Photolytic Decomposition Pathways

Upon exposure to UV or visible light, MFNB may undergo several transformations. A likely pathway involves the reduction of the nitro group, potentially leading to nitroso, hydroxylamino, or amino derivatives. Another possibility is the cleavage of the C-NO2 bond. The specific products will depend on the wavelength of light and the presence of other reactive species.[23]

Caption: General pathways for the photolytic degradation of MFNB.

Experimental Protocol for Photostability

This protocol is based on ICH Q1B guidelines.[10][25][26][27]

-

Sample Preparation:

-

Place a thin layer of solid MFNB in a chemically inert, transparent container.

-

Prepare a solution of MFNB (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Prepare "dark control" samples by wrapping identical containers in aluminum foil.

-

-

Exposure:

-

Place the samples and dark controls in a photostability chamber.

-

Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

-

Predicted Quantitative Data (Illustrative)

This table shows hypothetical results from a photostability study.

| Sample Type | Condition | MFNB Assay (%) (Hypothetical) | Total Impurities (%) (Hypothetical) |

| Solid | Exposed to Light | 96.5 | 3.5 |

| Solid | Dark Control | 99.8 | 0.2 |

| Solution | Exposed to Light | 92.0 | 8.0 |

| Solution | Dark Control | 99.7 | 0.3 |

Summary and Recommendations

-

Hydrolytic Stability: MFNB is expected to be most susceptible to hydrolysis under basic conditions, leading to the formation of 3-Fluoro-2-nitrobenzoic acid. It should exhibit greater stability under neutral and acidic conditions.

-

Thermal Stability: The compound is predicted to be thermally stable at typical processing and storage temperatures, with decomposition likely occurring above 220°C.

-

Photostability: As a nitroaromatic compound, MFNB is likely to be sensitive to light, especially in solution. Photodegradation may involve the reduction or cleavage of the nitro group.

Recommendations for Handling and Storage:

-

Store in well-sealed containers to protect from moisture.

-

Avoid exposure to high temperatures.

-

Protect from light, particularly when in solution. The use of amber glassware or opaque containers is recommended.

For any application in drug development, it is imperative that formal stability and forced degradation studies, following the protocols outlined in this guide, be conducted to definitively characterize the stability profile of this compound and any drug substance derived from it.

References

- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. snscourseware.org [snscourseware.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. jk-sci.com [jk-sci.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. asianjpr.com [asianjpr.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. DSpace [repository.kaust.edu.sa]

- 20. fauske.com [fauske.com]

- 21. Thermal Analysis Techniques for the Chemical Industry – Theory and Applications - [chemeurope.com]

- 22. fiveable.me [fiveable.me]

- 23. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 25. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. q1scientific.com [q1scientific.com]

- 27. biobostonconsulting.com [biobostonconsulting.com]

Commercial Availability and Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7), a key intermediate in pharmaceutical research and development. The unique arrangement of its functional groups makes it a versatile building block for the synthesis of complex, biologically active molecules.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Ambeed, Inc.) [1] | AMBH2D6F43D3 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $20.70 (250 mg) - $983.25 (100 g) |

| Apollo Scientific [2] | MFCD11520393 | N/A | 1 g, 5 g, 25 g | £35.00 (1 g) - £339.00 (25 g) |

| American Elements [3] | N/A | High Purity to Custom Specs | Research to Bulk | Inquire |

| Alachem Co., Ltd. [4] | 33H519 | N/A | R&D to Industrial | Inquire |

| ECHO CHEMICAL CO., LTD. (TITAN) [5] | ADB1201556001 | N/A | 5 g | Inquire |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established chemical pathways: the esterification of 3-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate.[6] The choice of route often depends on the availability of starting materials and the desired scale of production.[6]

Synthesis Pathways Overview

Caption: Major synthetic routes to this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the following are representative procedures for the key reaction types involved, based on the synthesis of closely related isomers. These protocols can be adapted by a skilled synthetic chemist for the target molecule.

Esterification of a Substituted Nitrobenzoic Acid (Representative Protocol)

This protocol is based on the esterification of 2-fluoro-3-nitrobenzoic acid and can be adapted for 3-fluoro-2-nitrobenzoic acid.

Materials:

-

3-Fluoro-2-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-fluoro-2-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until the aqueous phase is neutral), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by a suitable method, such as recrystallization or column chromatography.

Nitration of a Substituted Methyl Benzoate (Representative Protocol)

This protocol is a general method for the nitration of methyl benzoate and would require optimization for the specific substrate, methyl 3-fluorobenzoate.

Materials:

-

Methyl 3-fluorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Cold Water

-

Ice-cold Methanol

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice-water bath.

-

Slowly add methyl 3-fluorobenzoate to the cold sulfuric acid with stirring.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice-water bath.

-

Add the cold nitrating mixture dropwise to the methyl 3-fluorobenzoate solution, maintaining a low temperature (typically below 10 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated product by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of ice-cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for a chemical intermediate like this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for selecting a commercial supplier.

References

- 1. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 3-fluoro-2-nitrobenzoate from 3-fluoro-2-nitrobenzoic acid. This protocol is intended for use by qualified researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]

Introduction

The esterification of 3-fluoro-2-nitrobenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The resulting product, this compound, serves as a versatile intermediate for the introduction of the 3-fluoro-2-nitrophenyl moiety in the development of novel therapeutic agents and other functional molecules. The presence of the fluoro and nitro groups offers unique electronic properties and potential for further chemical modifications. The most common and efficient method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]

Reaction Scheme

3-fluoro-2-nitrobenzoic acid + Methanol <=> this compound + Water

Comparative Data of Similar Esterification Reactions

The following table summarizes typical reaction conditions and outcomes for the Fischer esterification of various fluoro-nitrobenzoic acids, providing a comparative context for the synthesis of this compound.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Methanol | 50 | 16 | 93 | [2] |

| 4-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Methanol | Reflux | 3 | 90 | |

| 3-Nitrobenzoic acid | H₂SO₄ | Methanol | Reflux | 1 | Not specified | [3] |

| 2,6-Dichloro-3-nitrobenzoic acid | H₂SO₄ | Methanol | Reflux | 5 | Not specified | [4] |

Detailed Experimental Protocol

This protocol outlines the Fischer esterification of 3-fluoro-2-nitrobenzoic acid to synthesize this compound.

Materials:

-

3-fluoro-2-nitrobenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrobenzoic acid in anhydrous methanol. A typical ratio is approximately 1 gram of the carboxylic acid to 10-20 mL of methanol.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A general guideline is to use approximately 0.1 to 0.2 equivalents of sulfuric acid relative to the starting carboxylic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Allow the reaction to proceed for 3 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[2][5]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Expected Outcome:

Based on analogous reactions, this procedure is expected to yield this compound in high purity (typically >97%) and with a good to excellent yield (in the range of 90-95%).[1] The product is typically a solid at room temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Methanol is flammable and toxic; avoid inhalation and contact with skin.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

By following this detailed protocol, researchers can reliably synthesize this compound for use in a variety of research and development applications.

References

- 1. nbinno.com [nbinno.com]

- 2. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Laboratory Scale Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development. The primary synthesis route described is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol, catalyzed by sulfuric acid. This method is reliable and offers a good yield of the desired product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.

Introduction

This compound (CAS No. 1214353-57-7) is a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the fluoro and nitro functional groups on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of complex molecules, including novel drug candidates. The ester functionality provides a convenient handle for further chemical transformations. The most common and straightforward method for its preparation is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid.[1] This reaction involves the acid-catalyzed reaction between the carboxylic acid and an alcohol, in this case, methanol, to produce the corresponding ester.

Reaction Scheme

Quantitative Data Summary

While a specific protocol for this compound with a reported yield was not found in the available literature, a highly analogous procedure for the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate, reports a high yield.[2] The following table is based on this analogous procedure and provides the necessary quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-2-nitrobenzoic acid | |

| CAS Number | 1000339-51-4 | |

| Molecular Weight | 185.11 g/mol | |

| Reagent | Methanol (MeOH) | |

| CAS Number | 67-56-1 | |

| Molecular Weight | 32.04 g/mol | |

| Volume | 50 mL (per 5 g of starting material) | [2] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | |

| CAS Number | 7664-93-9 | |

| Volume | 1.4 mL (per 5 g of starting material) | [2] |

| Reaction Temperature | 50 °C | [2] |

| Reaction Time | 16 hours | [2] |

| Product | This compound | |

| CAS Number | 1214353-57-7 | |

| Molecular Weight | 199.14 g/mol | |

| Analogous Yield | ~93% (for Methyl 2-fluoro-3-nitrobenzoate) | [2] |

Experimental Protocol

This protocol is adapted from the synthesis of the isomeric compound, Methyl 2-fluoro-3-nitrobenzoate.[2]

Materials:

-

3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol)

-

Anhydrous Methanol (50 mL)

-

Concentrated Sulfuric Acid (1.4 mL, 27.0 mmol)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator